1,12-Tridecadiene
Description
1,12-Tridecadiene (C₁₃H₂₄) is a linear α,ω-diene with terminal double bonds at the 1st and 12th carbon positions. It is notable for its role in synthetic organic chemistry, particularly in transition-metal-catalyzed reactions and polymer science. For example, it serves as a substrate in rhodium-catalyzed three-component coupling reactions to synthesize complex natural products like theonelladin C242 . Its pyrolysis fragments (e.g., m/z 55, 81, 67) are also diagnostic markers for identifying polyethylene (PE) degradation products in analytical chemistry .
Structurally, this compound belongs to the α,ω-diene family, characterized by terminal double bonds separated by a saturated hydrocarbon chain. This configuration confers unique reactivity, enabling applications in catalysis, polymer functionalization, and natural product synthesis.
Properties
CAS No. |
21964-48-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
trideca-1,12-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4H,1-2,5-13H2 |
InChI Key |
BPHFKBMQSYYNGQ-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCC=C |
Canonical SMILES |
C=CCCCCCCCCCC=C |
Other CAS No. |
21964-48-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1,12-Tridecadiene with structurally analogous α,ω-dienes:
Key Observations :
- Chain Length Effects : Longer chains (e.g., 1,15-Hexadecadiene) exhibit higher molecular weights and distinct pyrolysis patterns compared to this compound, influencing their volatility and thermal stability .
- Chromatographic Behavior : this compound elutes later (GC peak area: 1.39) than 1,11-Dodecadiene (1.19) due to increased hydrophobicity .
Chemical Reactivity
Catalytic Reactions
This compound participates in rhodium-catalyzed migratory insertion reactions to form cyclic intermediates. However, unlike shorter dienes (e.g., 1,6-Heptadiene), it generates by-products due to steric hindrance at internal carbons during palladium coordination . In contrast, 1,13-Tetradecadiene shows similar reactivity but requires modified conditions for efficient coupling .
Polymerization
In polymer science, this compound is a precursor for methylidene-containing oligomers when reacted with organoaluminum catalysts. Its long chain enables flexibility in polymer backbones, unlike rigid shorter dienes like 1,4-pentadiene . Derivatives such as isotactic-2,4,6,8,10,12-Hexaethyl-1,12-Tridecadiene exhibit enhanced stereoregularity, impacting material properties like crystallinity .
Analytical Differentiation
This compound is distinguishable from similar compounds via GC-MS:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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